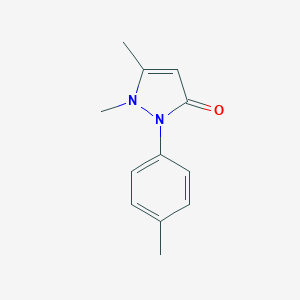

1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one

概要

説明

1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This compound, with its unique structure, has garnered interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one typically involves the condensation of p-tolyl hydrazine with acetoacetic ester under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

化学反応の分析

Condensation Reactions with Active Methylene Compounds

The enolic form of this pyrazolone reacts with active methylene reagents (e.g., hydrazonoyl chlorides, thiourea) to form heterocyclic derivatives. For example:

-

Reaction with hydrazonoyl chlorides (e.g., 30a–d ) in DMF with triethylamine produces thiazole derivatives (e.g., 31a–d ) via nucleophilic substitution and cyclization .

-

Treatment with thiourea yields 4-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-2-amine (25 ), which further couples with arenediazonium salts to form azo-linked thiazoles (26a–b ) .

Key Conditions :

| Reagent | Solvent | Catalyst | Product | Yield |

|---|---|---|---|---|

| Hydrazonoyl chloride | DMF | Et₃N | Thiazole derivatives | 45–75% |

| Thiourea | EtOH | — | Thiazol-2-amine | 60–80% |

Multicomponent Domino Reactions

Under acidic conditions, this compound participates in domino reactions with arylglyoxals and amines. For instance:

-

Reaction with 2,2-dihydroxy-1-phenylethanone (1a ) and 1,3-dimethylpyrazol-5-amine (2a ) in DMF with p-TsOH yields fused dipyrazolo[3,4-b:4′,3′-f] naphthyridine (3a ) at 120°C .

Optimized Parameters :

| Promoter | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| p-TsOH | DMF | 120 | 70% |

Diazonium Salt Coupling

The enolic oxygen and nitrogen sites enable coupling with diazonium salts:

-

Reaction with benzenediazonium chloride (11a ) in ethanol/sodium acetate forms hydrazono-propanal derivatives (12a–b ) .

-

Subsequent cyclization yields pyrazolo[1,5-a]pyrimidines or triazines .

Example Product :

3-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxo-2-(2-phenylhydrazono)propanal (12a ) .

Halogenation and Nucleophilic Substitution

The methyl groups undergo halogenation, enabling further functionalization:

-

2-Bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone (23 ) reacts with thiourea to form thiazoles .

Mechanism :

-

Bromination at the methyl position.

-

Nucleophilic substitution with thiourea to form thiazole rings .

Tautomerism and Hydrogen Bonding

The compound exists in a β-keto-enol tautomeric form stabilized by an intramolecular O–H···O hydrogen bond (O···O distance: 2.480 Å) . This tautomerism influences reactivity, favoring enol-based reactions in polar solvents .

科学的研究の応用

Medicinal Chemistry

1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one has been explored for its potential pharmacological properties:

- Anti-inflammatory Activity : Studies have indicated that pyrazole derivatives exhibit anti-inflammatory effects, making this compound a candidate for developing new anti-inflammatory drugs .

- Anticancer Properties : Research suggests that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : The compound has shown promise against various bacterial strains, contributing to the search for new antibiotics amid rising resistance .

Agricultural Chemistry

The compound's efficacy as a pesticide or herbicide has been investigated:

- Pesticidal Activity : Preliminary studies indicate that pyrazole derivatives can act as effective pesticides, targeting specific pests while minimizing harm to beneficial insects .

- Herbicidal Properties : Research has demonstrated the potential of this compound in controlling weed growth, providing an alternative to traditional herbicides with lower environmental impact .

Materials Science

In materials science, this compound is being studied for its role in synthesizing novel materials:

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength .

Case Studies

作用機序

The mechanism of action of 1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes involved in inflammation, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

- 1,3-Dimethyl-2-(p-tolyl)-1H-pyrazol-5(4H)-one

- 1,5-Dimethyl-3-(p-tolyl)-1H-pyrazol-4(5H)-one

- 1,5-Dimethyl-2-(m-tolyl)-1H-pyrazol-3(2H)-one

Uniqueness

1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern on the pyrazolone ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

生物活性

1,5-Dimethyl-2-(p-tolyl)-1H-pyrazol-3(2H)-one (CAS Number: 56430-08-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a molecular formula of CHNO and a molecular weight of approximately 202.25 g/mol. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 202.25 g/mol |

| Density | 1.129 g/cm³ |

| Melting Point | 130-137 °C |

| Boiling Point | 313.8 °C |

| Flash Point | 131.8 °C |

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyrazole derivatives against multiple pathogens, showcasing inhibition zones that suggest robust antibacterial activity . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial efficacy .

Anticancer Properties

The anticancer potential of pyrazole compounds has been extensively studied. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and SMMC-7721 (hepatocellular carcinoma). The growth inhibition (GI) and cytotoxicity (IC) values for these compounds were notable, with some derivatives exhibiting IC values as low as 3.79 µM .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting their potential in treating inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

In a comprehensive evaluation of several pyrazole derivatives, including this compound, researchers found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study utilized standard methods such as the disk diffusion method and MIC determination to assess the efficacy of these compounds against pathogens like Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer effects of pyrazole derivatives on human cancer cell lines. The study demonstrated that certain compounds led to apoptosis in cancer cells, with specific emphasis on their ability to induce cell cycle arrest and inhibit tumor growth in vitro. The results indicated that the presence of the pyrazole moiety was crucial for the observed anticancer activity .

特性

IUPAC Name |

1,5-dimethyl-2-(4-methylphenyl)pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-4-6-11(7-5-9)14-12(15)8-10(2)13(14)3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVSLJZHBKTVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204986 | |

| Record name | 1,2-Dihydro-1,5-dimethyl-2-(p-tolyl)-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56430-08-1 | |

| Record name | 1,2-Dihydro-1,5-dimethyl-2-(4-methylphenyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56430-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-1,5-dimethyl-2-(p-tolyl)-3H-pyrazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056430081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihydro-1,5-dimethyl-2-(p-tolyl)-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-1,5-dimethyl-2-(p-tolyl)-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。